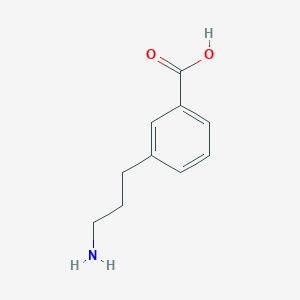

3-(3-Aminopropyl)benzoic acid

Description

Significance of Aminocarboxylic Acid Scaffolds in Advanced Chemical Synthesis

Aminocarboxylic acid scaffolds are foundational structures in the design and synthesis of a wide range of organic molecules. These scaffolds are characterized by the presence of both an amino group (-NH2) and a carboxylic acid group (-COOH), bestowing upon them a dual reactivity that is highly prized in synthetic chemistry. This bifunctionality allows for selective chemical modifications at either end of the molecule, enabling the construction of complex architectures through well-established synthetic protocols such as peptide coupling and esterification. mdpi.com

The utility of amino acid-based hubs extends to their role as versatile building blocks for creating multifunctional molecules. mdpi.com Their inherent biocompatibility, a direct consequence of their being the fundamental constituents of proteins, makes them particularly attractive for applications in medicinal chemistry and materials science. mdpi.com The ability to introduce a wide variety of functional groups through the amino acid side chain, including those not found in nature, further expands their synthetic potential. mdpi.com Advanced synthetic methods, including solid-phase peptide synthesis (SPPS), have been extensively developed, allowing for the efficient and scalable production of molecules derived from these scaffolds. mdpi.com

Rationale for In-depth Investigation of 3-(3-Aminopropyl)benzoic acid

This compound is a non-proteinogenic amino acid that presents a unique combination of a flexible aminopropyl side chain and a rigid benzoic acid core. This distinct structural arrangement offers several advantages for its application as a molecular scaffold. The separation of the amino and carboxyl groups by a three-carbon linker attached to the meta-position of the benzene (B151609) ring provides a specific spatial orientation that can be exploited in the design of targeted molecules.

The hydrochloride salt of this compound is a commonly used form of this compound in research and industry. sigmaaldrich.combiosynth.comsimsonpharma.com It is described as a powder and is soluble in solvents like methanol. sigmaaldrich.combiosynth.com This compound has been identified as an impurity in the production of other chemical compounds, highlighting its relevance in industrial process monitoring and control. biosynth.comchemicalbook.com

Historical Context and Current Research Trajectories of Related Benzoic Acid Derivatives

Benzoic acid and its derivatives have a long history in chemical research and are found in numerous natural products and synthetic compounds with diverse biological activities. ijcrt.org They are known for their antimicrobial, anti-inflammatory, and analgesic properties. ontosight.ai The industrial synthesis of benzoic acid has evolved from older methods involving the hydrolysis of benzotrichloride (B165768) to the current, more environmentally friendly air oxidation of toluene. ijcrt.org

Physicochemical Properties of this compound

The hydrochloride salt of this compound is the form most frequently encountered in commercial and research settings.

| Property | Value | Source |

| IUPAC Name | This compound hydrochloride | sigmaaldrich.com |

| CAS Number | 1346604-68-9 | sigmaaldrich.combiosynth.com |

| Molecular Formula | C10H14ClNO2 | biosynth.com |

| Molecular Weight | 215.67 g/mol | biosynth.com |

| Physical Form | Powder | sigmaaldrich.com |

| Storage Temperature | Room Temperature | sigmaaldrich.com |

The free base form of this compound has the following properties:

| Property | Value | Source |

| IUPAC Name | This compound | chemicea.com |

| CAS Number | 91574-51-5 | chemicea.com |

| Molecular Formula | C10H13NO2 | chemicea.com |

| Molecular Weight | 179.22 g/mol | chemicea.com |

Structure

3D Structure

Properties

Molecular Formula |

C10H13NO2 |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

3-(3-aminopropyl)benzoic acid |

InChI |

InChI=1S/C10H13NO2/c11-6-2-4-8-3-1-5-9(7-8)10(12)13/h1,3,5,7H,2,4,6,11H2,(H,12,13) |

InChI Key |

WOSYBFHLWVFYDG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)CCCN |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Complex Transformations of 3 3 Aminopropyl Benzoic Acid

De Novo Synthetic Routes for 3-(3-Aminopropyl)benzoic acid

The de novo synthesis of this compound involves constructing the molecule from simpler, more readily available precursors. These routes are designed to build the core aminopropyl-substituted aromatic structure with precision.

Multicomponent Reactions in the Construction of the Core Structure

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, offer a highly efficient pathway for constructing complex molecules. nih.gov While a direct MCR for this compound is not prominently documented, the principles of MCRs can be applied to build analogous structures. For instance, MCRs are widely used to synthesize benzo-fused γ-lactams from benzoic acid derivatives. nih.gov One such approach involves the reaction of a benzoic acid derivative, an amide, and dimethyl sulfoxide (B87167) (DMSO) in the presence of an oxidant, proceeding through a Pummerer-type rearrangement and a Friedel-Crafts alkylation. nih.gov

Another relevant MCR is the Strecker reaction, which synthesizes α-amino cyanides from an aldehyde or ketone, an amine, and a cyanide source. nih.gov A modified Strecker approach using a benzoic acid derivative, an amine, and trimethylsilyl (B98337) cyanide (TMSCN) can yield 3-oxoisoindoline-1-carbonitriles, demonstrating the potential of MCRs to build complex scaffolds on a benzoic acid core. nih.gov These methodologies suggest the feasibility of designing a convergent MCR to construct the this compound framework by selecting appropriate precursors that can introduce the aminopropyl side chain onto the aromatic ring in a single, atom-economical step.

Catalytic Hydrogenation and Reduction Strategies for Precursor Functionalization

Catalytic hydrogenation is a crucial strategy for the synthesis of this compound from unsaturated or functionalized precursors. This method typically involves the reduction of a functional group on the side chain or the aromatic ring under a hydrogen atmosphere using a metal catalyst.

One common approach is the reduction of a nitro group. For example, a precursor such as 3-(3-nitropropyl)benzoic acid or 3-(3-nitropropenyl)benzoic acid can be selectively hydrogenated to the corresponding amine. Continuous-flow packed-bed catalytic reactors have been developed for the efficient hydrogenation of aromatic nitrobenzoic acids to their corresponding anilines in water, a process that is greener and safer than conventional methods. almacgroup.com

Alternatively, the hydrogenation can target the aromatic ring of benzoic acid itself to produce cyclohexanecarboxylic acid. nih.gov This transformation is challenging due to the resonance energy of the aromatic ring and potential catalyst poisoning by the carboxyl group. nih.gov However, various catalysts have been shown to be effective under specific conditions. Rhodium on carbon (Rh/C) has demonstrated high activity and selectivity for this conversion in supercritical CO2. nih.gov Platinum on titania (Pt/TiO₂) is also highly effective, achieving record turnover frequencies at elevated temperatures and pressures. nih.gov The choice of catalyst and solvent system is critical for achieving the desired selectivity. For instance, using a binary solvent system of 1,4-dioxane (B91453) and water with a 5% Ru/C catalyst can achieve 100% conversion of benzoic acid with high selectivity for cyclohexanecarboxylic acid, minimizing hydrogenolysis byproducts. cabidigitallibrary.orgresearchgate.net

| Catalyst | Solvent/Medium | Conditions | Primary Product | Reference |

|---|---|---|---|---|

| Pt/TiO₂ | n-Hexane | 80 °C, 50 bar H₂ | Cyclohexanecarboxylic acid | nih.gov |

| 5% Ru/C | 1,4-Dioxane/Water (1:1) | 493 K, 6.89 MPa H₂ | Cyclohexanecarboxylic acid (86% selectivity) | cabidigitallibrary.orgresearchgate.net |

| Rh/C | Supercritical CO₂ | 323 K | Cyclohexanecarboxylic acid (100% selectivity) | nih.gov |

| 5% Pd/C | Water | 80 °C, 5-10 bar H₂ | p-Aminobenzoic acid (from p-nitrobenzoic acid) | almacgroup.com |

Regioselective Functionalization Approaches

Achieving regioselectivity, particularly at the meta-position of a substituted benzene (B151609) ring, is a significant challenge in organic synthesis. Modern methods involving transition-metal-catalyzed C-H activation have emerged as powerful tools for this purpose. The carboxylic acid group in benzoic acid can act as a traceless directing group to guide functionalization to the ortho-position. ibs.re.kr However, strategic approaches can lead to meta- and para-substituted products.

Iridium-catalyzed C-H amidation of 3-substituted benzoic acids with sulfonyl azides has been shown to proceed exclusively at the less sterically hindered C-6 position (ortho to the carboxyl group and meta to the substituent). ibs.re.kr A subsequent tandem protodecarboxylation step can then yield a meta-substituted aniline (B41778) derivative. ibs.re.kr This strategy leverages the directing effect of the carboxyl group, which is later removed, to install an amino group at a position that is difficult to access through traditional electrophilic aromatic substitution. ibs.re.krnih.gov This late-stage functionalization is highly valuable for modifying complex molecules and demonstrates high selectivity even in the presence of multiple other directing groups. nih.gov

Derivatization Strategies and Functional Group Interconversions of this compound

The dual functionality of this compound allows for a wide range of derivatization reactions at either the carboxylic acid or the primary amine, enabling its use as a versatile building block.

Amidation and Esterification at the Carboxylic Acid Moiety

The carboxylic acid group is a prime site for modification through amidation and esterification reactions.

Amidation: The direct formation of an amide bond from a carboxylic acid and an amine is a fundamental transformation. rsc.org This can be achieved by heating the components, often at high temperatures, to drive off the water formed. researchgate.net More sophisticated methods utilize coupling agents or catalysts to facilitate the reaction under milder conditions. One approach involves the use of titanium tetrachloride (TiCl₄) as a mediator, which allows for the direct condensation of carboxylic acids and amines in pyridine (B92270) to provide amides in moderate to excellent yields. nih.gov Other methods employ reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or tosyl chloride to activate the carboxylic acid for nucleophilic attack by the amine. researchgate.netbohrium.com

Esterification: The conversion of the carboxylic acid to an ester is commonly achieved through Fischer esterification. masterorganicchemistry.com This acid-catalyzed reaction involves treating the carboxylic acid with an excess of an alcohol, which serves as both the reactant and the solvent. libretexts.orgyoutube.com The equilibrium is driven towards the ester product by removing the water that is formed, often by azeotropic distillation using a Dean-Stark apparatus. masterorganicchemistry.com An alternative, environmentally friendly approach uses solid acid catalysts, such as phosphoric acid-modified Montmorillonite K10 clay. This heterogeneous catalyst facilitates the esterification of substituted benzoic acids with various alcohols under solvent-free conditions, offering high yields and easy catalyst recovery. ijstr.org

| Method | Reagents/Catalyst | Key Features | Reference |

|---|---|---|---|

| Fischer Esterification | Excess alcohol, conc. H₂SO₄ | Equilibrium-driven; requires removal of water. | masterorganicchemistry.comlibretexts.org |

| Solid Acid Catalysis | Alcohol, Phosphoric acid-modified Montmorillonite K10 | Solvent-free, heterogeneous catalyst, reusable. | ijstr.org |

| Tin(II) Catalysis | Alcohol, Tin(II) compound | High purity esters; requires distillation to remove water. | google.com |

Acylation and Alkylation of the Primary Amine Group

The primary amine of the aminopropyl side chain provides a nucleophilic center for derivatization through acylation and alkylation.

Acylation: Acylation of the amine group involves the formation of an amide bond by reacting it with an acylating agent. A common method is the reaction with an acyl chloride in the presence of a base to neutralize the HCl byproduct. bohrium.com Alternatively, mixed anhydrides, formed from the reaction of an N-acylamino acid with an acyl halide like ethyl chloroformate, can be used to acylate aminobenzoic acids directly. google.com Enzymatic acylation offers a highly selective method for modification. For example, lipases have been used to acylate flavonoids with benzoic acid esters, demonstrating the potential for biocatalytic approaches. nih.gov

Alkylation: The introduction of alkyl groups onto the primary amine can be achieved through several methods. Direct N-alkylation with alkyl halides can be challenging as it often leads to mixtures of mono- and poly-alkylated products. organic-chemistry.org To achieve selective mono-N-alkylation, a strategy involving chelation with 9-borabicyclo[3.3.1]nonane (9-BBN) has been developed for 3-amino alcohols, a structure analogous to the functional core of the target molecule. This method protects and activates the amine, leading to high yields of the mono-alkylated product after reaction with an alkyl halide. organic-chemistry.org Another powerful technique is the N-alkylation of amino acid esters using alcohols, catalyzed by ruthenium complexes. This "hydrogen borrowing" methodology is base-free and proceeds with high retention of stereochemistry where applicable. nih.gov

Formation of Schiff Bases and Imines

The primary amine group of this compound readily participates in condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. chemistrysteps.commasterorganicchemistry.com The formation of these carbon-nitrogen double bonds (C=N) is a reversible process and is typically catalyzed by acid. libretexts.orglumenlearning.com

The reaction is initiated by the protonation of the carbonyl group under slightly acidic conditions, which enhances its electrophilicity and susceptibility to nucleophilic attack by the primary amine. chemistrysteps.comlumenlearning.com The subsequent steps involve proton transfers to form a carbinolamine intermediate. This intermediate is then protonated on the oxygen atom, making water a good leaving group and facilitating the formation of an iminium ion. Finally, deprotonation from the nitrogen atom yields the stable imine product. libretexts.org

The pH of the reaction medium is a critical factor; a pH around 5 is generally optimal for imine formation. lumenlearning.com At higher pH, there is insufficient acid to protonate the hydroxyl group of the carbinolamine intermediate for its removal as water. Conversely, at very low pH, the amine reactant becomes protonated, rendering it non-nucleophilic. lumenlearning.com

Studies have demonstrated the synthesis of Schiff bases from various aminobenzoic acid isomers, including the meta-substituted variant, by reacting them with compounds like 3-formylacetylacetone. nih.gov These reactions highlight the utility of the amino group in forming stable C=N linkages, which can be further utilized in the synthesis of more complex molecules and coordination compounds. semanticscholar.orgeurjchem.comsciensage.info

Sulfonamide and Carbamate (B1207046) Linkage Formation

The amino group of this compound is a key functional handle for the formation of sulfonamide and carbamate linkages, which are significant in medicinal chemistry and materials science.

Sulfonamide Formation: Sulfonamides are bioisosteres of amides with similar geometries but improved metabolic stability. acs.orgprinceton.edu They are typically synthesized by reacting an amine with a sulfonyl chloride. While direct synthesis from carboxylic acids and amines to form sulfonamides is an emerging area, the conventional route involves the pre-activation of a sulfonic acid to a sulfonyl chloride. acs.orgprinceton.eduorganic-chemistry.org The amino group of this compound can react with various sulfonyl chlorides to yield the corresponding sulfonamides. These compounds are known for their wide range of antibacterial activity. nih.gov The mechanism of action often involves the competitive inhibition of enzymes involved in folic acid synthesis in bacteria, where the sulfonamide mimics the natural substrate, p-aminobenzoic acid (PABA). nih.govnih.gov

Carbamate Formation: Carbamate linkages are formed by the reaction of the amino group with a chloroformate or by the reaction of an isocyanate with an alcohol. In the context of this compound, the primary amine can react with various chloroformates to yield N-aryl or N-alkyl carbamates. This reaction provides a versatile method for introducing a variety of functional groups onto the aminopropyl side chain.

Click Chemistry Applications for Conjugation

Click chemistry, a concept introduced to describe reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts, has become a powerful tool for molecular assembly. scripps.edupcbiochemres.com The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction, leading to the formation of a stable 1,4-disubstituted 1,2,3-triazole ring. wikipedia.orgbachem.com This reaction is highly efficient and can be conducted in benign solvents, including water. bachem.com

For this compound to be utilized in click chemistry, it must first be functionalized with either an azide (B81097) or a terminal alkyne group. The amino group provides a convenient site for such modifications. For instance, the amine can be converted to an azide through diazotization followed by reaction with sodium azide. Alternatively, it can be acylated with a molecule containing a terminal alkyne.

Once functionalized, the modified this compound can be "clicked" with a complementary molecule (an alkyne or an azide, respectively). This strategy is widely used for:

Bioconjugation: Attaching the molecule to biomolecules like peptides, proteins, or nucleic acids. bachem.comjenabioscience.com

Polymer and Materials Science: Creating functionalized polymers or attaching the molecule to surfaces. nih.gov

Drug Discovery: Rapidly generating libraries of compounds for screening. pcbiochemres.com

The resulting triazole linker is chemically stable, mimicking the planarity of a peptide bond but being resistant to hydrolysis and enzymatic degradation, making it a valuable linkage in peptidomimetics. bachem.com

Green Chemistry and Sustainable Synthetic Approaches for this compound

Solvent-Free and Aqueous Medium Syntheses

In line with the principles of green chemistry, synthetic methodologies that minimize or eliminate the use of hazardous organic solvents are highly desirable.

Solvent-Free Synthesis: Solvent-free, or solid-state, reactions offer significant environmental benefits, including reduced waste, lower energy consumption, and often higher yields. figshare.commdpi.com For reactions involving aminobenzoic acid derivatives, solvent-free conditions have been successfully employed. For instance, the synthesis of Schiff bases can be achieved through solvent-drop grinding, where a minimal amount of a benign solvent like water is used to facilitate the reaction between an amine and an aldehyde. figshare.com Other solvent-free methods include direct heating or trituration of reactants, sometimes with a catalyst like boric acid, to promote amide formation. sciepub.combohrium.com These approaches have been shown to be effective for various reactions, including the synthesis of β-enamino compounds. researchgate.net

Aqueous Medium Syntheses: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Syntheses of various derivatives in aqueous media have been reported, demonstrating the feasibility of this approach. nih.gov For instance, the synthesis of a poly(ionic liquid) adsorbent based on N-(3-aminopropyl)imidazole has been conducted in aqueous solutions. rsc.org The CuAAC click reaction is also well-suited for aqueous environments, which is particularly advantageous for bioconjugation applications. bachem.comjenabioscience.com

Biocatalytic and Chemoenzymatic Synthetic Pathways

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. manchester.ac.uk

The biosynthesis of aminobenzoic acids in microorganisms typically proceeds through the shikimate pathway, starting from simple sugars like glucose. mdpi.com While the direct biocatalytic synthesis of this compound is not extensively documented, related aminobenzoic acids are produced through this pathway. For example, p-aminobenzoic acid (PABA) is synthesized from chorismate, a key intermediate in the shikimate pathway. mdpi.com Genetically engineered microorganisms have been developed for the fermentative production of PABA from renewable feedstocks. google.com

Chemoenzymatic approaches combine the selectivity of enzymes with the versatility of chemical synthesis. For instance, an enzymatically produced aminobenzoic acid could be chemically modified in subsequent steps. Enzymes such as N-acyltransferases or amide-bond synthetases could potentially be employed to form amide linkages involving the amino or carboxyl group of this compound derivatives. manchester.ac.uk

Utilization of Bio-Based Materials in Catalysis for Related Compounds

The use of renewable, bio-based materials as catalysts is a growing area of green chemistry. These materials can offer a sustainable alternative to catalysts based on precious or toxic metals.

A notable example is the use of carbonaceous bio-based materials, such as activated carbon derived from biomass, to catalyze the synthesis of 3-aminobenzoic acid (3-ABA). mdpi.com In one study, 3-nitrobenzaldehyde (B41214) was converted to 3-ABA in subcritical water using a commercial charcoal as the catalyst. mdpi.com This "one-pot" process involves the simultaneous reduction of the nitro group and oxidation of the formyl group, avoiding the need for added metals or hydrogen gas. mdpi.com The research demonstrated that at 300 °C and 90 bar, a 59% yield of 3-ABA could be achieved. mdpi.com

Such approaches highlight the potential for using inexpensive and sustainable bio-based catalysts for the synthesis of aminobenzoic acids and their derivatives, contributing to more environmentally benign chemical manufacturing processes. researchgate.net

Structural Elucidation and Advanced Spectroscopic Characterization of 3 3 Aminopropyl Benzoic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 3-(3-Aminopropyl)benzoic acid. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

¹H, ¹³C, and 2D NMR Techniques for Structural Confirmation

The structural confirmation of this compound is achieved by a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments. The ¹H NMR spectrum would confirm the presence of all protons and their respective connectivities, while the ¹³C NMR spectrum identifies all unique carbon atoms in the molecule.

In the ¹H NMR spectrum, the protons of the aminopropyl chain would appear as distinct multiplets in the aliphatic region (typically 1-4 ppm). The protons on the benzene (B151609) ring would resonate in the aromatic region (7-8.5 ppm), with their splitting patterns revealing their substitution pattern. The acidic proton of the carboxyl group and the protons of the amine group are also observable and may appear as broad signals.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the carboxylic acid is typically found in the 165-185 ppm range. The aromatic carbons resonate between 110-160 ppm, and the aliphatic carbons of the propyl chain appear in the upfield region of the spectrum.

Expected ¹H NMR Chemical Shifts for this compound This table presents expected values based on standard NMR prediction tools and data from analogous structures. Actual experimental values may vary based on solvent and other conditions.

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic CH | 7.2 - 8.0 | Multiplet |

| -CH₂- (adjacent to ring) | ~2.7 | Triplet |

| -CH₂- (central) | ~1.9 | Quintet |

| -CH₂- (adjacent to NH₂) | ~2.9 | Triplet |

| -NH₂ | Variable (broad) | Singlet |

| -COOH | Variable (broad) | Singlet |

Expected ¹³C NMR Chemical Shifts for this compound This table presents expected values based on standard NMR prediction tools and data from analogous structures. Actual experimental values may vary based on solvent and other conditions.

| Carbon Atom | Expected Chemical Shift (ppm) |

| -COOH | ~168 |

| Aromatic C (quaternary) | 130 - 145 |

| Aromatic CH | 125 - 135 |

| -CH₂- (adjacent to ring) | ~35 |

| -CH₂- (central) | ~30 |

| -CH₂- (adjacent to NH₂) | ~40 |

Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) would establish proton-proton couplings, confirming the connectivity within the propyl chain and the aromatic ring. HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom, allowing for unambiguous assignment of all signals.

Solid-State NMR for Polymorphic and Supramolecular Analysis

While solution-state NMR provides information on the average structure of a molecule in a solvent, solid-state NMR (ssNMR) probes the structure in the solid phase. This technique is particularly valuable for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs of a compound like this compound can exhibit distinct physical properties. ssNMR can distinguish between polymorphs by detecting subtle differences in the chemical shifts and relaxation times of atoms within the rigid crystal lattice. It is also a powerful tool for analyzing supramolecular assemblies, providing insight into intermolecular interactions such as hydrogen bonding between the carboxylic acid and amine functionalities.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight of this compound, which allows for the calculation of its elemental formula with high accuracy. For C₁₀H₁₃NO₂, the expected exact mass is 179.09463 u.

Electron Ionization (EI) mass spectrometry causes the molecule to fragment in a reproducible manner. Analysis of this fragmentation pattern provides valuable structural information that complements NMR data. The molecular ion peak ([M]⁺) would be observed at an m/z corresponding to the molecular weight. The fragmentation of benzoic acid and its derivatives is well-studied, often involving the loss of the hydroxyl group (-OH) followed by the loss of carbon monoxide (CO) to form a phenyl cation. docbrown.info For this compound, characteristic fragmentation would likely involve cleavage of the propyl chain and loss of the carboxylic acid group.

Plausible Fragmentation Pathway for this compound This table outlines a hypothetical fragmentation pattern based on known principles of mass spectrometry.

| m/z Value | Plausible Fragment Ion | Fragment Lost |

| 179 | [C₁₀H₁₃NO₂]⁺ | (Molecular Ion) |

| 162 | [C₁₀H₁₂NO]⁺ | •OH |

| 134 | [C₉H₁₂N]⁺ | •COOH |

| 105 | [C₇H₅O]⁺ | •CH₂CH₂NH₂ |

| 77 | [C₆H₅]⁺ | •CO, •CH₂CH₂NH₂ |

Advanced Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. ijtsrd.com

For this compound, FTIR and Raman spectra would show distinct bands corresponding to:

O-H stretching of the carboxylic acid, which typically appears as a very broad band in the range of 2500-3300 cm⁻¹ due to strong hydrogen bonding. docbrown.info

C=O stretching of the carboxylic acid, a strong and sharp band around 1700-1725 cm⁻¹.

N-H stretching of the primary amine, usually appearing as one or two bands in the 3300-3500 cm⁻¹ region.

C-H stretching from both the aromatic ring (above 3000 cm⁻¹) and the aliphatic propyl chain (below 3000 cm⁻¹).

C=C stretching within the aromatic ring, appearing in the 1450-1600 cm⁻¹ region.

N-H bending vibrations around 1600 cm⁻¹.

Shifts in these band positions can provide information about intermolecular interactions. For instance, the zwitterionic form of the molecule, where the carboxylic proton has transferred to the amine, would lead to the disappearance of the C=O and O-H stretching bands and the appearance of characteristic carboxylate (COO⁻) stretches.

Characteristic Vibrational Frequencies for this compound This table provides typical wavenumber ranges for the key functional groups.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch (H-bonded) | 2500 - 3300 (broad) |

| Carboxylic Acid | C=O stretch | 1700 - 1725 |

| Primary Amine | N-H stretch | 3300 - 3500 |

| Aromatic Ring | C-H stretch | 3000 - 3100 |

| Alkyl Chain | C-H stretch | 2850 - 2960 |

| Aromatic Ring | C=C stretch | 1450 - 1600 |

| Primary Amine | N-H bend | 1590 - 1650 |

X-ray Crystallography for Absolute Stereochemistry and Conformation of Crystalline Derivatives

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orgnih.gov By diffracting X-rays off a single crystal of a compound, one can generate an electron density map from which the exact positions of atoms, bond lengths, bond angles, and torsional angles can be determined. iaea.org

For a crystalline derivative of this compound, X-ray crystallography would provide definitive proof of its structure. It would also reveal detailed information about the conformation of the flexible aminopropyl side chain and its orientation relative to the benzoic acid ring. Crucially, this technique elucidates the packing of molecules in the crystal lattice and maps the network of intermolecular interactions, such as the hydrogen bonds between the carboxylic acid and amine groups, which are fundamental to the crystal's structure and stability. researchgate.net While no specific crystal structure for this compound is publicly available, analysis of related benzoic acid structures shows they often form hydrogen-bonded dimers via their carboxyl groups. iaea.org

Computational and Theoretical Investigations of 3 3 Aminopropyl Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometry, electronic structure, and chemical reactivity. scienceopen.com

Hartree-Fock (HF) and Density Functional Theory (DFT): Methods like Hartree-Fock (HF) and particularly Density Functional Theory (DFT) are commonly used to optimize the molecular structure of benzoic acid derivatives and analyze their properties. niscpr.res.in DFT functionals, such as B3LYP and the dispersion-corrected wB97X-D, are employed to accurately describe molecular geometries and interactions, including hydrogen bonding. rsc.orgaun.edu.eg For instance, calculations on related molecules have determined bond lengths and angles that are in good agreement with experimental X-ray diffraction data. aun.edu.egiosrjournals.org

Molecular Electrostatic Potential (MEP): The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive sites. The MEP illustrates regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For benzoic acid derivatives, the MEP can highlight the electrophilic nature of the carboxylic acid proton and the nucleophilic character of the carbonyl oxygen and the amino group, providing insights into potential intermolecular interactions like hydrogen bonding. niscpr.res.inmdpi.com

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. niscpr.res.inrsc.org A smaller energy gap suggests that the molecule is more polarizable and more chemically reactive. rsc.org Analysis of the FMOs for 3-(3-Aminopropyl)benzoic acid would reveal how the aminopropyl and benzoic acid moieties contribute to its electron-donating and accepting capabilities, respectively. nih.gov

The following table summarizes key parameters derived from quantum chemical calculations for a representative benzoic acid derivative.

| Parameter | Description | Typical Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Correlates with chemical reactivity and stability |

| Dipole Moment | Measure of the overall polarity of the molecule | Influences solubility and intermolecular forces |

Molecular Dynamics (MD) Simulations of Ligand-Biomolecule Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov In drug discovery, MD is invaluable for examining the stability of a ligand, such as this compound, when bound to a biological target like a protein or enzyme. najah.edudntb.gov.ua

The simulation begins with the docked ligand-protein complex and simulates its behavior over a set period, often nanoseconds. najah.edunih.gov Key metrics are analyzed to assess the stability of this interaction:

Root-Mean-Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues or atoms. It helps identify which parts of the protein are flexible and which are stable. A protein-ligand complex is generally considered stable if the RMSF values for the amino acids are low, often below 2.0 Å. etflin.com Analysis of RMSF can reveal how the binding of the ligand affects the protein's local dynamics. najah.edu

By running MD simulations, researchers can validate the conformational stability of the ligand-biomolecule complex predicted by docking studies and gain a deeper understanding of the dynamic interactions that stabilize the binding. najah.eduetflin.com

In Silico Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. In silico SAR modeling uses computational techniques to build predictive models based on a set of known active and inactive compounds. nih.gov

Quantitative Structure-Activity Relationship (QSAR) is a prominent SAR approach that develops mathematical models to correlate physicochemical properties of molecules with their inhibitory activity. nih.gov For a series of benzoylaminobenzoic acid derivatives studied as antibacterial agents, QSAR models revealed that inhibitory activity was positively correlated with properties like: nih.gov

Hydrophobicity: Increased hydrophobicity often enhances the ability of a molecule to cross cell membranes. nih.gov

Molar Refractivity: This descriptor relates to the molecule's volume and polarizability, which can influence binding interactions. nih.gov

Aromaticity: The presence of aromatic rings can contribute to binding through π-π stacking interactions. nih.gov

Conversely, the presence of certain heteroatoms at specific positions was found to decrease inhibitory activity. nih.gov Such models can guide the rational design of new derivatives of this compound with potentially improved biological activity by suggesting which structural modifications are likely to be beneficial. Pharmacophore modeling, another SAR technique, identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic groups) necessary for biological activity. nih.gov

Docking Studies for Molecular Recognition and Binding Site Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein receptor or enzyme. nih.govmdpi.com This method is crucial for predicting the binding affinity (often expressed as a docking score or binding energy) and analyzing the specific intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. niscpr.res.innih.gov

In studies involving benzoic acid derivatives, docking has been used to screen for potential inhibitors against various targets. For example, derivatives have been docked into the active sites of enzymes like cyclooxygenase-2 (COX-2) and SARS-CoV-2 main protease. najah.edunih.gov The results of these studies typically include:

Docking Score: A numerical value in units like kcal/mol that estimates the binding affinity. More negative scores generally indicate stronger binding. najah.edunih.gov

Binding Interactions: Identification of key amino acid residues in the target's active site that interact with the ligand. These interactions often involve hydrogen bonding with polar residues and hydrophobic interactions with nonpolar residues. mdpi.comnajah.edu

A hypothetical docking study of this compound into a target active site might yield the following interaction data:

| Interacting Residue | Interaction Type | Distance (Å) |

| SER 144 | Hydrogen Bond | 2.1 |

| GLU 166 | Hydrogen Bond | 2.5 |

| HIS 163 | π-π Stacking | 3.8 |

| LEU 141 | Hydrophobic | 4.2 |

This table is for illustrative purposes and does not represent real experimental data.

Such studies are fundamental in virtual screening to identify promising drug candidates and to understand the molecular basis of their activity. nih.govstmjournals.com

Conformational Analysis and Energy Landscape Mapping

Conformational analysis is the study of the different three-dimensional arrangements of a molecule (conformers) that can be interconverted by rotation about single bonds. libretexts.orgchemistrysteps.com The flexible aminopropyl side chain of this compound allows it to adopt numerous conformations, each with a different potential energy. libretexts.org

Computational methods can be used to explore these possibilities. For example, a study on the closely related molecule 3-(azidomethyl)benzoic acid revealed the existence of three distinct conformational polymorphs in the solid state, highlighting the conformational flexibility imparted by the side chain attached to the benzoic acid ring. nih.gov The various conformers exist in an energy landscape, which is a map of the potential energy as a function of the molecule's structural coordinates. researchgate.netresearchgate.net

Key concepts in this analysis include:

Torsional Strain: An increase in energy due to eclipsing interactions between atoms or groups as they rotate around a single bond. Staggered conformations are generally lower in energy than eclipsed ones. chemistrysteps.com

Steric Interactions: Repulsive forces that occur when non-bonded atoms or groups are forced into close proximity. libretexts.org

Energy Minima: These points on the energy landscape correspond to stable, low-energy conformations. The global minimum represents the most stable conformer. researchgate.netbiorxiv.org

By mapping the energy landscape, researchers can identify the most probable and energetically favorable conformations of this compound. nih.gov This information is critical because the specific conformation of a molecule often dictates its ability to bind to a biological target.

Role of 3 3 Aminopropyl Benzoic Acid in Advanced Materials Science and Engineering

Polymerization Mechanisms and Architectures Incorporating 3-(3-Aminopropyl)benzoic acid Moieties

The dual functionality of this compound presents unique opportunities and challenges for its use in polymerization. The presence of both an amino group, capable of oxidative polymerization, and a carboxylic acid group, which can participate in condensation reactions or serve as a functional pendant group, allows for diverse polymer designs.

Electro-Polymerization of Related Amino Benzoic Acids

While direct electro-polymerization studies on this compound are not extensively documented, significant insights can be drawn from research on structurally related aminobenzoic acids (ABAs). Aminobenzoic acids are known to undergo oxidative electropolymerization due to the presence of the amino group, forming conductive polymers. mdpi.com The electrochemical polymerization of isomers like 2-aminobenzoic acid, 3-aminobenzoic acid (3-ABA), and 4-aminobenzoic acid has been investigated, typically via cyclic potential sweeping in acidic solutions. uc.ptresearchgate.net

These studies reveal that the position of the substituent groups on the benzene (B151609) ring significantly influences the polymerization process and the properties of the resulting polymer. For instance, the rate of polymer film growth for substituted anilines, including aminobenzoic acids, is generally much lower than that of aniline (B41778) itself. uc.pt In the specific case of 3-ABA, it has been observed that the predicted 1,5-coupling required for polymer chain growth is sterically hindered. uc.pt This hindrance can result in the formation of short-chain oligomeric products rather than stable, high-molecular-weight polymer films on certain electrode materials like indium tin oxide (ITO). uc.pt

The general process of electropolymerization is influenced by several factors, including the electrolyte concentration, the potential range, scan rate, and the electrode material. uc.pt For ABAs, electropolymerization is often carried out in sulfuric acid, with higher concentrations sometimes favoring faster polymer formation. uc.pt The oxidation of aminobenzoic acids typically requires a slightly higher potential than that needed for aniline. uc.pt

| Parameter | Influence on Polymerization | Typical Conditions/Observations |

|---|---|---|

| Monomer Structure (Isomer) | Affects coupling mechanism and steric hindrance, influencing polymer chain length and film formation. | 3-ABA shows sterically hindered coupling, leading to oligomer formation. uc.pt |

| Electrolyte Concentration | Impacts the rate of polymer formation. | Polymerization in 1.0 M sulfuric acid can be faster than in 0.5 M. uc.pt |

| Potential Range | Higher oxidation potentials are needed compared to aniline. | Potential cycling is a common method for electrosynthesis. uc.pt |

| Electrode Material | Affects the deposition and morphology of the polymer film. | Glassy carbon and ITO are commonly used substrates. uc.pt |

Design of Functionalized Polymers with Pendant this compound Units

The synthesis of polymers featuring pendant this compound units allows for the introduction of both acidic and basic functionalities along a polymer backbone. This can be achieved through two primary strategies: polymerization of a monomer derived from this compound or by grafting the molecule onto a pre-existing polymer.

In the first approach, one of the functional groups (amine or carboxylic acid) is typically protected while the other is attached to a polymerizable moiety. For example, the amine could be protected, and the carboxylic acid could be converted to an ester containing a vinyl or acrylic group, which can then be polymerized using techniques like controlled/living radical polymerization (CLRP). rsc.org This approach offers precise control over the polymer's molecular weight and architecture. Subsequently, deprotection of the amine would yield a well-defined polymer with pendant aminopropylbenzoic acid groups.

Alternatively, this compound can be attached to a polymer that has reactive side chains. For instance, a polymer with pendant acid chloride or N-hydroxysuccinimide ester groups could react with the amino group of this compound to form stable amide bonds. Similarly, polymers with pendant alkyl halides could react with the amine. This post-polymerization modification is a versatile method for incorporating the desired functionality. The resulting polymers, possessing both carboxylic acid and amine groups, can exhibit interesting pH-responsive behaviors and can be used for applications such as drug delivery, bioconjugation, and the creation of zwitterionic surfaces. scielo.org.mxresearchgate.net

Surface Functionalization and Hybrid Material Development using this compound

The distinct reactivity of the amino and carboxylic acid groups makes this compound an excellent candidate for surface modification and the construction of complex organic-inorganic hybrid materials. It can act as a molecular bridge, linking inorganic substrates to other organic or biological molecules.

Covalent Grafting onto Inorganic Substrates (e.g., Silica (B1680970), Nanoparticles)

The aminopropyl group of the molecule is particularly useful for covalently grafting it onto the surface of inorganic oxides like silica (SiO₂) and various nanoparticles. researchgate.netnih.govnih.gov This process is analogous to the well-established use of organosilanes, such as (3-aminopropyl)triethoxysilane (APTES), for surface functionalization. mdpi.comnih.gov

The grafting mechanism typically involves the reaction of the primary amine with reactive groups on the substrate surface. However, a more common and stable linkage is formed by first converting the this compound into a silane (B1218182) derivative. By reacting the amine group with a molecule like 3-(triethoxysilyl)propyl isocyanate, a urea (B33335) linkage is formed, and the resulting molecule has triethoxysilane (B36694) groups that can readily react with surface hydroxyl (silanol) groups on silica or metal oxide nanoparticles. This reaction forms strong, covalent siloxane bonds (Si-O-Si), firmly anchoring the molecule to the surface. mdpi.com

Once grafted, the benzoic acid moiety is exposed, creating a surface that is rich in carboxylic acid groups. This functionalized surface can then be used for further reactions, such as the immobilization of biomolecules, the attachment of other polymers, or the coordination of metal ions. This strategy has been widely employed to modify the surfaces of materials like silica gel for chromatography, magnetic nanoparticles for biomedical applications, and other inorganic substrates to improve their compatibility with polymer matrices. sigmaaldrich.commdpi.com

Formation of Self-Assembled Monolayers (SAMs) on Metal and Carbon Surfaces

Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a substrate. This compound has the requisite structure to form SAMs on various surfaces. The carboxylic acid group can serve as a robust anchor to metal oxide surfaces, while the aminopropyl chain acts as the backbone, exposing the amine group at the monolayer-air interface.

Research on benzoic acid and its derivatives has shown that they can form densely packed monolayers on surfaces like cobalt and other metals. mdpi.com The carboxylate headgroup coordinates with the metal or metal oxide surface, while the benzene ring contributes to the stability of the monolayer through van der Waals interactions. mdpi.com In the case of this compound, the carboxylic acid would similarly bind to the surface, creating a new surface functionality determined by the exposed aminopropyl groups. Such amine-terminated surfaces are valuable for subsequent chemical modifications or for controlling surface properties like wettability and adhesion.

On carbon surfaces, such as graphite (B72142) or carbon nanotubes, the formation of SAMs can be driven by π-π stacking interactions between the benzene ring of the benzoic acid moiety and the graphitic surface. researchgate.net The aminopropyl group would then provide a hydrophilic and reactive interface. This allows for the modification of carbon-based materials, tailoring their properties for applications in sensors, composites, and electronic devices.

| Strategy | Substrate Examples | Anchoring Group | Exposed Functional Group | Key Interaction/Bond |

|---|---|---|---|---|

| Covalent Grafting | Silica, Metal Oxide Nanoparticles | Aminopropyl (often via silanization) | Benzoic Acid | Covalent Siloxane (Si-O-Si) or Amide bond |

| Self-Assembled Monolayers (SAMs) | Metal Oxides (e.g., Co, Al) | Carboxylic Acid | Aminopropyl | Coordinate bond (Carboxylate-Metal) |

| Self-Assembled Monolayers (SAMs) | Carbon Surfaces (e.g., Graphite) | Benzoic Acid | Aminopropyl | π-π Stacking Interaction |

Development of Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials combine the properties of both organic and inorganic components within a single composite, often exhibiting synergistic effects. mdpi.comnih.gov this compound is an ideal molecular linker for creating these materials due to its ability to covalently bond with inorganic phases while presenting an organic functionality for further polymerization or interaction. ipme.rursc.org

By grafting this compound onto inorganic nanoparticles, as described previously, a true hybrid material is formed. The inorganic core provides properties such as mechanical strength, thermal stability, or magnetic response, while the organic shell, composed of the grafted molecules, provides compatibility with organic polymers, solubility in organic solvents, and reactive sites for further functionalization.

Furthermore, molecules with similar structures, like N-(3-aminopropyl)imidazole, have been used to stabilize novel hybrid perovskite structures. researchgate.net This suggests that this compound could also play a role as an organic spacer or ligand in the formation of layered hybrid materials, such as metal-organic frameworks (MOFs) or perovskites. In such structures, the carboxylic acid and amine groups could coordinate with metal centers, creating extended, well-defined crystalline networks. These materials are of great interest for applications in catalysis, gas storage, and optoelectronics.

Functional Coatings and Thin Films for Specialized Applications

Functional coatings and thin films are crucial in a variety of fields for imparting specific properties to surfaces, such as corrosion resistance, biocompatibility, or specific reactivity. Benzoic acid derivatives have been explored for these purposes. For instance, some aminobenzoic acids can be used to form self-assembled monolayers (SAMs) or as components in polymer coatings.

Biochemical and Biomolecular Interactions of 3 3 Aminopropyl Benzoic Acid Pre Clinical/mechanism Focused

Investigation of Enzyme-Ligand Interactions

The benzoic acid scaffold is a common motif in molecules that interact with various enzymes. Research into related derivatives provides a framework for understanding the potential enzyme-ligand interactions of 3-(3-Aminopropyl)benzoic acid.

Benzoic acid derivatives have been shown to modulate the activity of several enzymes through various mechanisms, including competitive and non-competitive inhibition. The nature of the substituents on the benzoic acid ring plays a critical role in the potency and selectivity of these interactions.

For instance, studies on human glutathione (B108866) transferase A1-1 have demonstrated that certain benzoic acid derivatives can induce the recovery of catalytic activity in partially inactive mutants. In the Met208Lys mutant, the introduction of a positive charge from lysine (B10760008) impairs enzyme function. However, the addition of a benzoic acid derivative, particularly one with a negatively charged carboxylate group, can neutralize this charge and restore the enzyme's active conformation. nih.gov The most potent activator in one such study was 4-propylbenzoic acid, which led to a complete recovery of the enzyme's activity. nih.gov

In the context of digestive enzymes, benzoic acid derivatives, particularly phenolic acids, have been investigated as inhibitors of α-amylase, a key enzyme in starch digestion. The inhibitory activity is dependent on the position of hydroxyl groups on the benzene (B151609) ring. For example, a hydroxyl group at the 2-position significantly increases the inhibitory effect on α-amylase. mdpi.com Molecular docking studies suggest that these interactions are primarily driven by hydrogen bonding and hydrophobic interactions. mdpi.com

Furthermore, various benzoic acid derivatives have been synthesized and evaluated for their inhibitory potential against tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis. Some of these derivatives have shown potent inhibitory activity, surpassing that of standard inhibitors like kojic acid. researchgate.net The structure-activity relationship studies indicate that the nature and position of substituents on the benzoic acid core are crucial for effective inhibition. researchgate.net

Another area of investigation has been the effect of benzoic acid derivatives on enzymes from pathogenic organisms. In the search for new treatments for Chagas disease, benzoic acid derivatives have been studied as inhibitors of Trypanosoma cruzi trans-sialidase (TcTS). While a direct correlation between trypanocidal activity and TcTS inhibition was not always observed, certain derivatives showed significant inhibition of the enzyme, suggesting that the benzoic acid core and nitrogen-containing moieties are important for this activity. nih.gov

The following table summarizes the effects of various benzoic acid derivatives on the catalytic activity of different enzymes.

| Enzyme | Derivative Class | Observed Effect | Key Findings |

| Human Glutathione Transferase A1-1 (Met208Lys mutant) | Benzoic acid derivatives | Activation | Neutralization of a detrimental positive charge in the active site restores enzyme activity. nih.gov |

| α-Amylase | Phenolic acids (benzoic acid derivatives) | Inhibition | The position of hydroxyl groups on the benzene ring is critical for inhibitory potency. mdpi.com |

| Tyrosinase | Synthetic benzoic acid derivatives | Inhibition | Certain derivatives exhibit more potent inhibition than standard inhibitors. researchgate.net |

| Trypanosoma cruzi trans-sialidase (TcTS) | Benzoic acid derivatives | Inhibition | The benzoic acid/benzoate core and nitrogenous moieties are important for efficient inhibition. nih.gov |

| 3-hydroxy-3-methylglutaryl coenzyme-A (HMG-CoA) reductase & Acetyl-CoA carboxylase | (+)-(S)-p-[1-(p-tert-butylphenyl)-2-oxo-4-pyrrolidinyl]methoxybenzoic acid (S-2E) | Inhibition | The CoA derivative of the compound noncompetitively inhibits these enzymes involved in sterol and fatty acid biosynthesis. nih.gov |

High-resolution structural studies, particularly those using cryogenic electron microscopy (cryo-EM), have provided detailed insights into how aminobenzoic acid derivatives interact with the ribosome, the cellular machinery responsible for protein synthesis. These studies reveal the structural basis for the observed lower efficiency of incorporation of such non-natural amino acids into polypeptide chains compared to their natural L-α-amino acid counterparts. nih.govgem-net.netnih.govescholarship.org

When an aminobenzoic acid derivative is charged onto a tRNA and delivered to the aminoacyl-tRNA site (A-site) of the ribosome's peptidyl transferase center (PTC), its rigid, sp2-hybridized backbone and aromatic ring create steric hindrance. nih.govacs.org This steric clash prevents the ribosome from undergoing the necessary conformational changes, known as "induced fit," which are essential for efficient amide bond formation. gem-net.net Specifically, the aromatic ring of the aminobenzoic acid monomer physically blocks the positioning of nucleotide U2506, which in turn prevents the rearrangement of nucleotide U2585. nih.govnih.gov

These structural studies have also shown that the presence of aminobenzoic acid derivatives in the PTC disrupts the network of ordered water molecules that are believed to act as proton shuttles during the formation and breakdown of the tetrahedral intermediate in peptide bond formation. gem-net.netescholarship.orgacs.org The combination of obstructing the induced fit mechanism and disrupting the local water network provides a clear mechanistic rationale for the reduced reactivity of aminobenzoic acid derivatives in ribosomal protein synthesis. acs.org

The following table summarizes the key structural observations from studies of aminobenzoic acid derivatives interacting with the ribosome.

| Ribosomal Component | Interaction with Aminobenzoic Acid Derivative | Consequence |

| Peptidyl Transferase Center (PTC) | The rigid aromatic backbone creates steric hindrance. nih.govacs.org | Prevents the "induced fit" conformational change required for efficient catalysis. gem-net.net |

| Nucleotide U2506 | Sterically blocked by the aromatic ring of the monomer. nih.govnih.gov | Prevents the necessary rearrangement of nucleotide U2585. nih.govnih.gov |

| Ordered Water Molecules | The network of water molecules in the PTC is disrupted. gem-net.netescholarship.orgacs.org | Impairs the proton shuttle mechanism involved in peptide bond formation. acs.org |

Receptor Binding and Antagonism Studies of Derivatives (e.g., P2Y14 Receptor)

The P2Y14 receptor, a G protein-coupled receptor, is a target for inflammatory diseases, and its endogenous agonists are UDP-sugars like UDP-glucose. nih.govelifesciences.org Research has focused on developing antagonists for this receptor, and some of these efforts have explored derivatives that, while not direct analogs of this compound, share features of substituted aromatic carboxylic acids.

One well-studied class of P2Y14 receptor antagonists is derived from 7-phenyl-2-naphthalenecarboxylic acid. nih.gov Structure-activity relationship (SAR) studies of these compounds have provided insights into the chemical features required for high-affinity binding and antagonism. For example, the prototypical antagonist 4-[4-(4-piperidinyl)phenyl]-7-[4-(trifluoromethyl)phenyl]-2-naphthalene-carboxylic acid (PPTN) is a zwitterionic compound with high affinity and selectivity for the P2Y14 receptor. nih.govbohrium.com

While specific studies on this compound as a P2Y14 receptor antagonist are not prominent, the general principles from related structures are informative. The presence of both an acidic group (carboxylic acid) and a basic group (the aminopropyl chain) in this compound could allow it to interact with receptors that have binding pockets accommodating zwitterionic ligands. The SAR of known P2Y14 antagonists highlights the importance of the spatial arrangement of hydrophobic and charged moieties for effective receptor binding. nih.gov

The following table summarizes key information regarding the P2Y14 receptor and its antagonists.

| Receptor | Endogenous Agonists | Antagonist Scaffold Example | Key Structural Features for Antagonism |

| P2Y14 | UDP-glucose, UDP-sugars nih.govelifesciences.org | 4-[4-(4-piperidinyl)phenyl]-7-[4-(trifluoromethyl)phenyl]-2-naphthalene-carboxylic acid (PPTN) nih.gov | Zwitterionic character, specific arrangement of aromatic and charged groups. nih.govbohrium.com |

Studies on Molecular Recognition and Self-Assembly in Biological Mimetic Systems

Molecular self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. nih.gov Amino acids and their derivatives are excellent building blocks for self-assembly due to their ability to form hydrogen bonds, electrostatic interactions, and hydrophobic interactions. beilstein-journals.org These self-assembled structures can form a variety of nanomaterials, such as hydrogels, nanotubes, and vesicles, with potential applications in biotechnology and medicine. beilstein-journals.org

While specific studies on the self-assembly of this compound are not extensively documented, the principles of molecular recognition and self-assembly of simpler amino acids and aminobenzoic acids can be extrapolated. The structure of this compound, containing an aromatic ring, a carboxylic acid group, and an amino group, provides the necessary functionalities for various non-covalent interactions.

The aromatic ring can participate in π–π stacking interactions, a significant driving force for the self-assembly of aromatic molecules. beilstein-journals.org The carboxylic acid and amino groups can form hydrogen bonds and electrostatic interactions, leading to the formation of extended networks. The aminopropyl chain adds flexibility and hydrophobicity compared to a simple aminobenzoic acid, which could influence the morphology of the resulting self-assembled structures.

In biological mimetic systems, such as lipid bilayers or at aqueous-hydrophobic interfaces, this compound could potentially self-assemble into structures that mimic biological membranes or fibrils. The balance between the hydrophilic (amino and carboxyl groups) and hydrophobic (aromatic ring and propyl chain) parts of the molecule would likely dictate the nature of these assemblies.

The following table outlines the potential non-covalent interactions involving this compound that could drive self-assembly.

| Molecular Feature of this compound | Potential Non-Covalent Interaction | Role in Self-Assembly |

| Aromatic ring | π–π stacking | Directional ordering and stabilization of assemblies. beilstein-journals.org |

| Carboxylic acid group | Hydrogen bonding, electrostatic interactions | Formation of intermolecular networks and responsiveness to pH. beilstein-journals.org |

| Amino group | Hydrogen bonding, electrostatic interactions | Formation of intermolecular networks and responsiveness to pH. beilstein-journals.org |

| Propyl chain | Hydrophobic interactions | Can influence the packing and morphology of the assembled structures. |

Hypothesized Role as a Biosynthetic Precursor or Intermediate Analog (if applicable to natural product pathways)

In nature, benzoic acids are precursors to a wide array of natural products, including hormones, defense compounds, and molecules of medicinal importance. tu-braunschweig.deresearchgate.net The biosynthesis of benzoic acids in plants typically proceeds from intermediates of the shikimate pathway, such as chorismate, or through the side-chain degradation of cinnamic acid. tu-braunschweig.de

Given its structure, this compound is not a direct intermediate in the known major pathways of benzoic acid biosynthesis. However, it can be hypothesized to act as an analog of natural biosynthetic intermediates. For example, if fed to an organism that produces natural products derived from aminobenzoic acids (such as in some microbial pathways), it could potentially be incorporated into novel "unnatural" natural products.

This concept of "precursor-directed biosynthesis" is a strategy used to generate novel chemical entities by providing non-natural starting materials to a biological system. The enzymes of a given pathway may exhibit some substrate promiscuity, allowing them to process the analog, leading to the formation of a modified final product.

The aminopropyl side chain of this compound is a key feature that distinguishes it from simple aminobenzoic acids. In a hypothetical scenario, if an enzyme in a natural product pathway recognizes the aminobenzoic acid core, the aminopropyl group could be carried through the biosynthetic steps, resulting in a final product with this appended functionality. Such a modification could alter the biological activity of the parent natural product.

The following table presents a hypothetical scenario for the role of this compound as a biosynthetic precursor analog.

| Natural Product Pathway | Natural Precursor | Hypothesized Analog | Potential Outcome |

| Hypothetical pathway utilizing 3-aminobenzoic acid | 3-Aminobenzoic acid | This compound | Incorporation of the analog into the pathway could lead to the production of a novel natural product derivative with an N-propyl-substituted amino group. |

Analytical Chemistry Research Applications Involving 3 3 Aminopropyl Benzoic Acid

Development of Advanced Chromatographic Techniques for Purity Profiling and Stability Assessment

Purity profiling and stability assessment are mandatory steps in pharmaceutical development to identify and quantify all impurities present in a drug substance. sepscience.com Chromatographic techniques are the cornerstone of this process, providing the necessary resolution to separate the main compound from related substances like 3-(3-Aminopropyl)benzoic acid.

High-Performance Liquid Chromatography (HPLC) is the most common technique for analyzing pharmaceutical impurities. researchgate.net For a polar, zwitterionic compound like this compound, which contains both a basic amino group and an acidic carboxyl group, reversed-phase HPLC (RP-HPLC) is the method of choice.

Developing a stability-indicating RP-HPLC method involves optimizing several parameters to achieve adequate separation from the API (Fesoterodine) and other related impurities. oup.comdntb.gov.ua The goal is to create a method that can resolve all potential degradation products that might form under stress conditions (such as exposure to acid, base, oxidation, heat, or light), thus proving the method's stability-indicating power. derpharmachemica.com

Key aspects of HPLC method development for this compound would include:

Column Selection : A C18 or C8 column is typically used for reversed-phase chromatography. The choice depends on the desired retention and selectivity.

Mobile Phase Optimization : A mixture of an aqueous buffer and an organic solvent (like acetonitrile or methanol) is used. The pH of the buffer is a critical parameter for controlling the retention of ionizable compounds. helixchrom.com For this compound, a slightly acidic pH would ensure the protonation of the amino group, influencing its interaction with the stationary phase.

Detector : A photodiode array (PDA) detector is often employed, as the benzoic acid moiety contains a chromophore that absorbs UV light, typically around 220 nm. derpharmachemica.com

A representative table of HPLC method parameters is provided below.

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.05% Trifluoroacetic acid in Water |

| Mobile Phase B | Acetonitrile |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 220 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) is generally reserved for volatile and thermally stable compounds. thermofisher.com Due to its polar nature and low volatility, this compound cannot be directly analyzed by GC. Therefore, a derivatization step is necessary to convert the polar functional groups (-COOH and -NH2) into less polar, more volatile moieties. thermofisher.com

Common derivatization strategies applicable to amino acids include:

Silylation : Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) react with active hydrogens on the amine and carboxylic acid groups to form volatile trimethylsilyl (B98337) (TMS) derivatives. thermofisher.com

Acylation/Esterification : A two-step process can be used where the carboxylic acid is first converted to an ester (e.g., a methyl or propyl ester), followed by acylation of the amino group with an anhydride like pentafluoropropionic anhydride (PFPA). mdpi.comnih.gov

Once derivatized, the compound can be analyzed by GC-MS. The mass spectrometer provides definitive identification based on the mass-to-charge ratio (m/z) of the derivative and its characteristic fragmentation pattern. thermofisher.com This technique is highly valuable for confirming the identity of impurities found during purity profiling. thermofisher.com

Advanced Mass Spectrometric Methodologies for Trace Analysis and Metabolite Identification

Mass spectrometry (MS) is a powerful tool for impurity profiling due to its high sensitivity and specificity, allowing for the detection and identification of impurities at trace levels. innovationaljournals.comsterlingpharmasolutions.com When coupled with liquid chromatography (LC-MS), it becomes the definitive technique for characterizing unknown impurities in pharmaceutical substances. resolvemass.ca

For this compound, high-resolution mass spectrometry (HRMS) platforms, such as Time-of-Flight (TOF) or Orbitrap analyzers, would be employed. innovationaljournals.com These instruments provide highly accurate mass measurements, which allow for the determination of the elemental composition of an unknown impurity with a high degree of confidence. thermofisher.com

Tandem mass spectrometry (MS/MS) is used for structural elucidation. innovationaljournals.com In an MS/MS experiment, the ion corresponding to the impurity is isolated and fragmented. The resulting fragment ions provide structural information that helps to piece together the molecule's identity. This is particularly crucial during forced degradation studies to identify novel degradation products. sterlingpharmasolutions.com

| Technique | Application for this compound |

|---|---|

| LC-HRMS (e.g., LC-TOF) | Accurate mass measurement to confirm elemental formula (C10H13NO2). |

| LC-MS/MS (e.g., Triple Quadrupole or Ion Trap) | Structural confirmation through fragmentation analysis; quantification at very low levels. |

While this compound is primarily an impurity, if Fesoterodine were studied for its metabolic fate, LC-MS would be the key technique to identify potential metabolites. Given its structure, this compound could theoretically be a metabolite, and these advanced MS methods would be essential for its identification in biological matrices.

Electrochemical Methods for Quantitative Analysis and Mechanistic Studies

Electrochemical methods offer an alternative approach for the quantitative analysis of electroactive compounds. nih.gov Many amino acids are electroactive, meaning they can be oxidized or reduced at an electrode surface, providing a basis for their detection. nih.gov While specific electrochemical methods for this compound have not been detailed in the literature, its structure suggests potential electroactivity.

The aromatic ring and the primary amine group could be susceptible to oxidation at a suitable electrode material (e.g., glassy carbon, copper, or modified electrodes) under specific potential conditions. nih.gov Techniques like cyclic voltammetry could be used to study its electrochemical behavior, while more sensitive techniques like differential pulse voltammetry or amperometry could be developed for quantitative analysis.

The primary advantages of electrochemical detection, often coupled with a separation technique like capillary electrophoresis, are high sensitivity, low cost, and simplicity. nih.gov However, challenges include potential interference from other electroactive species in the sample matrix. nih.gov

Spectrophotometric Assays for Reaction Monitoring and Product Quantification

UV-Vis spectrophotometry is a simple and accessible technique that can be used for quantification and reaction monitoring. nih.gov The presence of the benzoic acid chromophore in this compound allows it to absorb UV radiation. Aromatic amino acids typically show maximum absorbance in the 250-280 nm range. youtube.com

A standalone spectrophotometric assay could be developed for quantifying the compound in a pure solution by measuring its absorbance at the wavelength of maximum absorption (λmax) and using a calibration curve based on Beer's Law. uobaghdad.edu.iq However, this method lacks specificity and is not suitable for complex mixtures where other components, like the Fesoterodine API, also absorb UV light. nih.gov

In a research context, UV spectrophotometry is more practically used as a detection method following a separation technique like HPLC, as described in section 7.1.1. It can also be valuable for monitoring chemical reactions where this compound is either a reactant or a product, by tracking the change in absorbance at a specific wavelength over time.

Future Research Directions and Emerging Applications of 3 3 Aminopropyl Benzoic Acid

Integration with Artificial Intelligence and Machine Learning for De Novo Design and Optimization

Optimization: Machine learning algorithms can build predictive Quantitative Structure-Activity Relationship (QSAR) models. These models can identify the key structural features of 3-(3-aminopropyl)benzoic acid derivatives that correlate with a desired biological activity or physicochemical property. This allows for the targeted optimization of lead compounds by suggesting specific modifications to the parent structure to enhance efficacy, improve metabolic stability, or reduce potential toxicity.

| AI Model Type | Application in Drug Design | Potential Use for this compound Derivatives |

| Generative Adversarial Networks (GANs) | Generates novel molecular structures that are indistinguishable from real molecules. frontiersin.org | Design of new anticancer agents by building upon the benzoic acid core, which is present in many known bioactive compounds. nih.govresearchgate.net |

| Variational Autoencoders (VAEs) | Learns a compressed representation of molecular data to generate new molecules with desired properties. nih.gov | Creation of derivatives with optimized antibacterial properties, targeting specific enzymes in pathogens like Pseudomonas aeruginosa. biosynth.com |

| Recurrent Neural Networks (RNNs) | Processes sequential data, such as SMILES strings, to generate valid and novel chemical structures. | Exploration of diverse chemical space for new materials science applications, such as functional polymers or self-assembling systems. |

| Quantitative Structure-Activity Relationship (QSAR) | Predicts the biological activity of a molecule based on its structural and chemical features. digitellinc.com | Guiding the chemical synthesis process by prioritizing derivatives with the highest predicted activity and best ADME (absorption, distribution, metabolism, and excretion) profiles. |

Exploration of Novel Reaction Pathways and Catalytic Systems

Advancements in synthetic organic chemistry are continuously providing new tools to construct and modify complex molecules. Future research on this compound should focus on leveraging these novel pathways to access derivatives that are difficult to obtain through conventional methods.

Late-Stage Functionalization: Techniques such as C-H activation offer a powerful strategy for directly modifying the aromatic ring of this compound. For instance, iridium-catalyzed ortho-amination could be explored to introduce new functional groups with high regioselectivity, providing rapid access to a library of novel analogues. nih.gov This approach avoids lengthy de novo synthesis and allows for the diversification of complex molecules in the final steps of a synthetic sequence.

| Synthetic Approach | Description | Relevance to this compound |

| C-H Activation | Direct functionalization of carbon-hydrogen bonds, often using transition metal catalysts like iridium or rhodium. nih.gov | Enables precise modification of the benzoic acid ring to install diverse substituents, creating novel analogues for screening. |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to dramatically reduce reaction times and often improve yields in multi-component reactions. oiccpress.com | Rapid synthesis of a library of derivatives by accelerating condensation reactions involving the amine or carboxylic acid groups. |

| Flow Chemistry | Reactions are performed in a continuously flowing stream rather than a batch, allowing for better control over reaction parameters. | Scalable and safe production of key intermediates or final derivatives with improved purity and consistency. |

| Biocatalysis | The use of natural catalysts, such as enzymes, to perform chemical transformations. mdpi.com | Highly selective and environmentally friendly synthesis of chiral derivatives or specific isomers that are challenging to make with traditional chemistry. |

Development of High-Throughput Screening Methodologies for Functional Derivatives

High-Throughput Screening (HTS) leverages automation to rapidly test the biological or biochemical activity of thousands to millions of compounds. researchgate.netufl.edu To accelerate the discovery of functional derivatives of this compound, the development of robust and miniaturized HTS assays is crucial.